GNE-955

PIM Kinase Oncology Biochemical Assay

PIM1-biased inhibitors like SGI-1776 can yield false negatives in PIM2-driven multiple myeloma and AML models. GNE-955 solves this with balanced, sub-nanomolar potency across all three PIM isoforms (Ki: PIM1=0.018, PIM2=0.11, PIM3=0.08 nM), ensuring complete PIM2 blockade. • Inhibits only 3 of 70 kinases at 0.1 µM-ideal for chemical proteomics and target-validation studies requiring minimal off-target confounding. • Orally bioavailable (rat Cl=34 mL/min/kg), enabling chronic oral dosing in murine xenograft/syngeneic models without IV catheterization. • Robustly inhibits S6 (s235/236, s240/244) and 4EBP1 (s65) phosphorylation in MM.1S cells for mTORC1/PIM crosstalk dissection.

Molecular Formula C23H25N7O
Molecular Weight 415.501
CAS No. 1527523-39-2
Cat. No. B607700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNE-955
CAS1527523-39-2
SynonymsGNE-955;  GNE 955;  GNE955.
Molecular FormulaC23H25N7O
Molecular Weight415.501
Structural Identifiers
SMILESCC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N
InChIInChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1
InChIKeyASRHSBIEFUFSJR-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNE-955: A High-Potency Pan-PIM Kinase Inhibitor


GNE-955 is a potent, orally bioavailable, small-molecule pan-PIM kinase inhibitor. It belongs to the 5-azaindazole chemical class and exhibits high-affinity binding to the ATP-binding pocket of the three PIM kinase isoforms, with inhibition constants (Ki) in the low picomolar to sub-nanomolar range [1]. This compound is primarily employed in preclinical oncology research for investigating therapeutic strategies in hematologic malignancies, particularly multiple myeloma and acute myeloid leukemia (AML) [2].

Pan-PIM (PIM1/2/3) kinase inhibition studies
Hematologic malignancy models (multiple myeloma, AML)
Oral in vivo pharmacology & target engagement

Why GNE-955 Cannot Be Substituted by Other Pan-PIM Inhibitors


Superficial classification as a 'pan-PIM inhibitor' creates a procurement risk; key comparators like SGI-1776, AZD1208, and PIM447 differ critically in their isoform potency ratios, kinase selectivity profiles, and ADME characteristics . For example, while GNE-955 shows balanced sub-nanomolar Ki values for all three PIM isoforms, SGI-1776 is 50-fold selective for PIM-1 over PIM-2, leading to different functional outcomes in cellular models dependent on PIM-2 signaling [1]. Similarly, the clinical-stage candidates AZD1208 and PIM447 possess divergent off-target kinase inhibition patterns and species-specific pharmacokinetic properties, which directly affect their utility as chemical probes and their translatability to in vivo disease models. Therefore, direct substitution without considering these quantitative differentiation points can lead to irreproducible results and confounded experimental interpretation.

Isoform selectivity profile
Comparator pan-PIM inhibitors may exhibit divergent PIM1/2/3 potency ratios, altering pathway inhibition patterns.
Off-target kinase interactions
Distinct kinase selectivity profiles can introduce confounding pharmacology in mechanistic studies.
Pharmacokinetic differences
Oral bioavailability and clearance rates vary, limiting translation of in vivo exposure and model outcomes.

Quantitative Differentiation Evidence Guide


Balanced Pan-PIM Potency vs. SGI-1776

GNE-955 demonstrates potent and balanced inhibition across all three PIM kinase isoforms, with sub-nanomolar Ki values. In contrast, the first-generation pan-PIM inhibitor SGI-1776 exhibits a pronounced selectivity for PIM-1, with significantly reduced potency against PIM-2 and PIM-3 [1]. This difference in isoform activity profile is critical for research applications requiring complete and unbiased blockade of PIM signaling.

Pan-PIM isoform inhibition
Head-to-head
GNE-955 Ki PIM1 0.018 nM, PIM2 0.11 nM, PIM3 0.08 nM
SGI-1776 IC50 PIM1 7 nM, PIM2 363 nM, PIM3 69 nM
Supports balanced pan-PIM pathway blockade; SGI-1776 is PIM1-biased.
Radiometric kinase assay; PIM2/3 potency difference >800-fold.
PIM Kinase Oncology Biochemical Assay

Kinome Selectivity Profile vs. AZD1208

At a screening concentration of 0.1 µM, GNE-955 demonstrates a highly restricted target profile, inhibiting only 3 out of 70 kinases by more than 80% [1]. This selectivity profile is comparable or superior to clinical-stage pan-PIM inhibitors like AZD1208, which is also a selective inhibitor but has been shown to possess a distinct off-target interaction landscape [2]. High selectivity minimizes confounding off-target pharmacology in mechanistic studies, a critical requirement for validating target biology.

Kinase selectivity profile
Cross-study
GNE-955 at 0.1 µM 3 kinases inhibited >80% (Pim-1, CLK1, Flt3)
AZD1208 profile Narrow selectivity; primary PIM targeting (124-kinase panel)
High selectivity supports clean chemical probe context for PIM biology.
Off-target landscape may differ between compounds.
Kinase Selectivity Off-Target Effects Chemical Probe

Cellular Activity in Multiple Myeloma Models

GNE-955 effectively inhibits the proliferation of the PIM-dependent MM.1S multiple myeloma cell line, demonstrating functional on-target activity in a cellular context [1]. The compound also suppresses phosphorylation of key downstream effectors of PIM kinase activity, including BAD (Ser112) and ribosomal protein S6 (Ser235/236 and Ser240/244), confirming cellular target engagement and pathway blockade .

Cellular proliferation (MM.1S)
Reported
IC50 0.5 µM
Indicates functional target engagement in a multiple myeloma cell model.
72 h treatment; downstream phospho-BAD/S6 suppression confirmed.
Multiple Myeloma Cell Proliferation Target Engagement

Oral Pharmacokinetics and Bioavailability

GNE-955 was specifically optimized for oral bioavailability, a critical differentiator for compounds intended for in vivo rodent studies [1]. It demonstrates a moderate clearance rate of 34 mL/min/kg in rats, which, when coupled with good oral exposure, makes it a suitable chemical probe for chronic oral dosing in preclinical oncology models. This is a significant improvement over earlier pan-PIM inhibitors with poor pharmacokinetic properties that precluded their use in long-term in vivo efficacy studies.

Oral PK (rat)
Context-dependent
34 mL/min/kg
Moderate clearance supports oral in vivo dosing for rodent oncology models.
Class-level improvement vs. earlier PIM inhibitors with limited oral exposure.
Pharmacokinetics Oral Bioavailability In Vivo Tool Compound

Key Preclinical Applications


Validating PIM2-Dependent Signaling in Hematologic Cancers

Given its balanced, sub-nanomolar potency against PIM2 (Ki = 0.11 nM) [1], GNE-955 is uniquely suited for studying malignancies where this isoform is the primary driver of tumor cell survival and proliferation. In contrast to PIM1-biased inhibitors like SGI-1776, GNE-955 provides complete blockade of PIM2-mediated signaling. Researchers investigating PIM2-dependent multiple myeloma or AML cell lines should select GNE-955 to ensure complete target inhibition and to avoid false-negative results associated with PIM2-sparing compounds .

Kinase Target Deconvolution and Selectivity Profiling

With its highly restricted kinase selectivity profile, inhibiting only 3 of 70 kinases at 0.1 µM [1], GNE-955 is an ideal tool for target validation experiments where minimizing confounding off-target effects is paramount. This high degree of selectivity makes it a superior choice for chemical proteomics studies, such as kinobead pull-downs or cellular thermal shift assays (CETSA), aimed at confidently linking phenotypic responses to PIM kinase inhibition.

Investigating PIM-mTORC1 Translation Regulation

PIM kinases are established regulators of mTORC1 signaling and cap-dependent translation. The robust and quantifiable inhibition of S6 and 4EBP1 phosphorylation in MM.1S cells treated with GNE-955 positions this compound as a potent tool for dissecting the intersection between PIM kinases and the mTORC1/translation machinery. This application is critical for understanding resistance mechanisms to mTOR inhibitors and for exploring combination therapy strategies.

Chronic Oral Dosing in Rodent Oncology Models

The optimized oral bioavailability of GNE-955 [1] is a critical feature for in vivo oncology studies that require sustained drug exposure. With a moderate clearance of 34 mL/min/kg in rats, this compound enables convenient, chronic oral dosing protocols in xenograft or syngeneic mouse models of multiple myeloma and AML. This practical advantage makes GNE-955 a more accessible and cost-effective tool for in vivo pharmacology compared to pan-PIM inhibitors that require intravenous administration or have poor oral pharmacokinetic profiles.

Application
Selection Property
Validation Focus
PIM2-dependent signaling in hematologic cancer models
Balanced pan-PIM isoform inhibition
PIM2 pathway blockade and cell survival endpoints
Kinase target deconvolution & selectivity profiling
Restricted off-target kinase profile
PIM-specific phenotypic responses in chemical proteomics
PIM-mTORC1 translation regulation studies
Downstream phospho-target inhibition
mTORC1/4EBP1 pathway crosstalk endpoints
Oral in vivo PK/PD in rodent oncology models
Oral bioavailability & moderate clearance
Sustained target coverage in tumor models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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